Properties of 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine
Properties of 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine
An In-depth Technical Guide to 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine: Synthesis, Properties, and Applications
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for precise structural modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of a specific, highly functionalized pyrimidine derivative: 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine. While this compound is not extensively documented in publicly available literature, this guide will extrapolate its properties, synthesis, and potential applications based on the well-established chemistry of related pyrimidine analogs. The strategic placement of the bromo, chloro, tert-butyl, and amino groups on the pyrimidine ring presents a unique combination of steric and electronic features, making it a promising scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar pyrimidine-based compounds in their work.
Predicted Physicochemical Properties
The physicochemical properties of 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine can be predicted based on its structure and by comparison with analogous compounds. These properties are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value/Range | Comments |
| Molecular Formula | C8H11BrClN3 | |
| Molecular Weight | 264.55 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on similar substituted pyrimidines. |
| Melting Point | 180-200 °C | The bulky tert-butyl group and halogens will likely result in a relatively high melting point. For comparison, 5-bromo-4-chloro-6-methylpyrimidin-2-amine has a melting point of 206-207 °C. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The hydrophobic tert-butyl group and halogen substituents will limit aqueous solubility. |
| pKa | Basic pKa ~2-3 | The 2-amino group is basic, but its basicity is reduced by the electron-withdrawing effects of the halogens and the pyrimidine ring. |
| LogP | 2.5 - 3.5 | The combination of a hydrophobic tert-butyl group and halogens with a polar amino group suggests a moderate octanol-water partition coefficient. |
Proposed Synthesis Workflow
The synthesis of 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine can be envisioned through a multi-step process, likely starting from a simpler pyrimidine precursor. A plausible synthetic route is outlined below.
Step-by-Step Experimental Protocol:
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Starting Material: A potential starting material is 2-amino-4,6-dichloropyrimidine.
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Introduction of the tert-butyl group: A Friedel-Crafts-type reaction could be employed to introduce the tert-butyl group. However, a more controlled approach would involve a Grignard reaction with a suitable precursor. A more likely route is to start with a precursor already containing the tert-butyl group, such as 2-amino-4-tert-butyl-6-hydroxypyrimidine.
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Chlorination: If starting from the 6-hydroxy analog, chlorination can be achieved using a standard chlorinating agent like phosphorus oxychloride (POCl3).
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Bromination: The final step would be the regioselective bromination at the 5-position. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane.
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectroscopic and Analytical Characteristics
The structure of 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the tert-butyl protons (around 1.4-1.6 ppm). A broad singlet for the amino protons (around 5.0-6.0 ppm, may be exchangeable with D₂O). |
| ¹³C NMR | Resonances for the tert-butyl carbons (quaternary and methyls). Four distinct aromatic carbons in the pyrimidine ring, with chemical shifts influenced by the substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1500-1650 cm⁻¹). C-Cl and C-Br stretching vibrations in the fingerprint region. |
Predicted Reactivity and Potential for Derivatization
The reactivity of 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine is dictated by the electronic properties of the pyrimidine ring and its substituents. The chlorine at the 6-position and the bromine at the 5-position are the primary sites for further functionalization.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the introduction of various nucleophiles such as amines, alcohols, and thiols.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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The differential reactivity of the C-Cl and C-Br bonds allows for selective and sequential functionalization of the pyrimidine core.
Caption: Potential derivatization pathways for the title compound.
Potential Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine could be explored for various therapeutic applications:
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Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core that interacts with the hinge region of the kinase active site. The substituents at the 4, 5, and 6 positions can be modified to achieve potency and selectivity against specific kinases.
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Antiviral Agents: Pyrimidine derivatives have been investigated for their antiviral activity. The functional groups on the target compound provide handles for the synthesis of a library of compounds for antiviral screening.
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Other Therapeutic Areas: The versatility of the pyrimidine scaffold allows for its application in a broad range of therapeutic areas, including oncology, inflammation, and infectious diseases. For example, some pyrimidine derivatives have shown potential as anticancer agents[1].
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine is not available, general precautions for handling halogenated aromatic amines should be followed. Based on the SDS for similar compounds, the following hazards should be considered[2][3][4][5]:
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Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
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Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine represents a highly versatile and promising scaffold for chemical synthesis and drug discovery. Although not a widely studied compound, its predicted properties and reactivity, based on the well-established chemistry of pyrimidines, suggest that it can serve as a valuable building block for the creation of diverse molecular libraries. The ability to selectively functionalize the chloro and bromo substituents opens up a multitude of possibilities for generating novel compounds with potential therapeutic applications. This guide provides a foundational understanding for researchers looking to explore the potential of this and related pyrimidine derivatives in their scientific endeavors.
References
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